molecular formula C9H11N B147407 Tranylcypromine CAS No. 95-62-5

Tranylcypromine

Cat. No.: B147407
CAS No.: 95-62-5
M. Wt: 133.19 g/mol
InChI Key: AELCINSCMGFISI-DTWKUNHWSA-N
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Description

Parnate, known chemically as tranylcypromine, is a monoamine oxidase inhibitor (MAOI) used primarily as an antidepressant. It is effective in treating major depressive disorder, especially when other treatments have failed. This compound works by inhibiting the enzyme monoamine oxidase, which breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine .

Mechanism of Action

Tranylcypromine, also known as Parnate or (1R,2S)-2-phenylcyclopropan-1-amine, is a monoamine oxidase inhibitor used in the treatment of major depressive disorder .

Target of Action

This compound primarily targets monoamine oxidase (MAO) , an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

This compound irreversibly and nonselectively inhibits monoamine oxidase (MAO) . This inhibition results in an increase in the levels of monoamines released upon synaptic firing .

Biochemical Pathways

By inhibiting MAO, this compound increases the levels of norepinephrine, epinephrine, serotonin, and dopamine . This affects various biochemical pathways, leading to enhanced neurotransmission and brain functions .

Pharmacokinetics

This compound has a bioavailability of 50% . It is metabolized in the liver and has an elimination half-life of 2.5 hours . The compound is excreted in urine and feces .

Result of Action

The inhibition of MAO by this compound leads to an increase in the levels of monoamines, enhancing neurotransmission and brain functions . This results in improved mood and reduced anxiety, making this compound effective in the treatment of major depressive disorder, including atypical depression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the ingestion and absorption of tyramine, found in several foods, can cause extensive release of norepinephrine, which can rapidly increase blood pressure to the point of causing a hypertensive crisis . Therefore, dietary restrictions are often recommended when taking this compound .

Biochemical Analysis

Biochemical Properties

Tranylcypromine interacts with various enzymes, proteins, and other biomolecules. It acts via irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the catabolism of various neurotransmitters . At higher doses, this compound also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Cellular Effects

This compound influences cell function by affecting various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism through its interactions with monoamine oxidases and its role as a norepinephrine reuptake inhibitor .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits monoamine oxidases, leading to changes in the levels of various neurotransmitters .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a half-life of 2 hours and inhibits CYP2A6 at standard doses

Metabolic Pathways

This compound is involved in the metabolic pathways of various neurotransmitters due to its inhibition of monoamine oxidases . It may also affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tranylcypromine is synthesized from phenylcyclopropane. The synthesis involves the cyclization of amphetamine’s side chain to form the cyclopropylamine structure. The process typically includes the following steps:

    Phenylcyclopropane Formation: Phenylcyclopropane is synthesized from styrene and diazoacetic ester.

    Cyclopropylamine Formation:

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar steps as described above but optimized for efficiency and yield. The process is carried out under controlled conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Tranylcypromine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted cyclopropylamines and their derivatives .

Scientific Research Applications

Tranylcypromine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,2S)-2-phenylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELCINSCMGFISI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023694, DTXSID201015773
Record name Tranylcypromine
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Record name (1R,2S)-Tranylcypromine
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Molecular Weight

133.19 g/mol
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Boiling Point

79-80 °C @ 1.5-1.6 mm Hg
Record name TRANYLCYPROMINE
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Solubility

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/
Record name TRANYLCYPROMINE
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Mechanism of Action

RESULTS SUGGEST THAT D- & DL-TRANYLCYPROMINE HAVE DIRECT & INDIRECT ACTIONS ON TRYPTAMINERGIC NEUROTRANSMISSION., TRANYLCYPROMINE-HCL ADMIN IP (20 MG/KG) TO RATS: INCR IN HIPPOCAMPUS & DIENCEPHALON CONCN OF 2-PHENYLETHYLAMINE & TRYPTAMINE WERE MUCH HIGHER THAN THOSE OF M- & P-TYRAMINE. THESE MAY BE INVOLVED IN CNS NEURONAL FUNCTIONING, THEREFORE COMPONENT OF TRANYLCYPROMINE ACTIVITY., PLATELET MAO ACTIVITY MARKEDLY DECR (DL-TRANYLCYPROMINE SULFATE 10 & 20 MG ORAL): UPTAKE OF 5-HYDROXYTRYPTAMINE, DOPAMINE & METARAMINOL ONLY SLIGHTLY DECR. MAO INHIBITOR ANTIDEPRESSANT ACTIVITY PROBABLY LESS RELATED TO CATECHOLAMINE UPTAKE INHIBITION THAN OXIDASE INHIBITION, ...PRODUCE IRREVERSIBLE INACTIVATION OF MAO BY FORMING STABLE COMPLEXES WITH ENZYME. ... THERE IS EVIDENCE THAT SOME MAO INHIBITORS PREVENT RELEASE OF NOREPINEPHRINE FROM NERVE ENDINGS BY NERVE IMPULSES. /MAO INHIBITORS/, ... TRANYLCYPROMINE IS A POTENT BUT NOT SPECIFIC INHIBITOR OF CYP2C19.
Record name TRANYLCYPROMINE
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Color/Form

Liquid

CAS No.

3721-26-4, 155-09-9, 3721-28-6
Record name (-)-Tranylcypromine
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Record name Tranylcypromine [INN:BAN]
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Record name Cyclopropylamine, 2-phenyl-, trans-(-)-
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Melting Point

MP: 164-166 °C /Hydrochloride/
Record name TRANYLCYPROMINE
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Synthesis routes and methods I

Procedure details

3.5 g of 4-bromo-2-nitro-cyclopropylbenzene are dissolved in 30 ml of ethanol and, after addition of 0.5 g of palladium-on-charcoal (10%), are hydrogenated in a Parr apparatus at room temperature under a hydrogen pressure of 5 bar for 2.5 hours. After cooling, the solvent is distilled off in a rotary evaporator and the residue is rendered alkaline with 1N sodium hydroxide solution and extracted three times with 50 ml of ether each time. The combined organic phases are dried over sodium sulphate, the solvent is distilled off in a rotary evaporator and the residue is purified by column chromatography.
Name
4-bromo-2-nitro-cyclopropylbenzene
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Generally, the trans isomer of 2-phenylcyclopropylamine is prepared by reacting styrene with ethyl diazoacetate and forming the ester, ethyl 2-phenylcyclopropanecarboxylate. The resulting ester is hydrolyzed to the 2-phenylcyclopropanecarboxylic acid. At this stage there are 3 to 4 parts of the trans isomer to 1 part of the cis isomer. A complete separation is accomplished by recrystallizing the acid from hot water. The pure trans isomer comes out as crystalline material while the cis isomer stays in solution. The trans 2-phenylcyclopropanecarboxylic acid is then reacted with thionyl chloride to form the acid chloride which is then successively treated with sodium azide and subjected to the curtius degradation. The isocyanate formed by this procedure is hydrolyzed readily to the (+) (-) 2-phenylcyclopropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tranylcypromine
Reactant of Route 2
Tranylcypromine
Reactant of Route 3
Tranylcypromine
Reactant of Route 4
Tranylcypromine
Reactant of Route 5
Tranylcypromine
Reactant of Route 6
Tranylcypromine
Customer
Q & A

ANone: Tranylcypromine is a potent, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) enzymes. [] These enzymes are responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO, this compound increases the concentration of these neurotransmitters in the synaptic cleft, potentially contributing to its antidepressant effects. [, , , ]

ANone: Yes, research suggests that the (-) isomer of this compound is a more potent inhibitor of MAO and produces fewer side effects compared to the (+) isomer. [] This difference highlights the importance of stereochemistry in the drug's pharmacological profile.

ANone: While MAO inhibition is considered the primary mechanism, studies suggest that this compound might also act as a reuptake inhibitor for certain neurotransmitters. [] The (-) isomer, in particular, has been shown to be a stronger blocker of the reuptake mechanism for brain amines. []

ANone: The molecular formula of this compound is C9H11N, and its molecular weight is 133.19 g/mol.

ANone: this compound's structure closely resembles that of amphetamine. [, , ] The cyclopropyl ring in its structure is crucial for its interaction with the flavin adenine dinucleotide (FAD) cofactor in MAO. [] Modifications to this ring, such as fluorine substitution, can significantly impact its inhibitory activity and selectivity for MAO subtypes. []

ANone: this compound is rapidly absorbed after oral administration. [] It undergoes extensive metabolism, with amphetamine, methamphetamine, and phenylethylamine identified as metabolic products. [] This metabolic pathway is important to consider due to the potential for amphetamine-related side effects.

ANone: this compound irreversibly inhibits MAO, meaning that the enzyme's activity is not restored until new enzyme is synthesized. [, ] In a case of overdose, platelet MAO activity remained inhibited for at least 72 hours despite complete clinical recovery within that time frame. []

ANone: this compound is primarily used as an antidepressant, particularly for individuals with atypical depression, anxiety, or fatigue. [, , , , ] It has also shown efficacy in treating neurogenic orthostatic hypotension when combined with tyramine. []

ANone: this compound has a significant risk of adverse effects, particularly hypertensive crises, when combined with certain foods containing tyramine (e.g., cheese, wine) or sympathomimetic drugs. [, , , , , , ] This interaction, known as the "cheese effect," occurs due to this compound's inhibition of tyramine metabolism, leading to a dangerous buildup of tyramine and a surge in blood pressure. [, ]

ANone: this compound is contraindicated in individuals with liver cirrhosis due to their extreme sensitivity to the drug. []

ANone: this compound interacts with a variety of medications, including:

  • Sympathomimetic drugs: Concomitant use can lead to severe hypertension. [, , , , ]
  • Other antidepressants (e.g., imipramine): Can result in hypertensive crises. [, ]
  • Opioid analgesics (e.g., morphine, pethidine): May cause severe central nervous system depression, coma, or other adverse reactions. []

ANone: Yes, recent research has explored the potential of brain-penetrant LSD1 inhibitors, structurally related to this compound, for treating brain disorders. [] These inhibitors target lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene regulation in the brain. [] This research highlights the ongoing interest in leveraging this compound's structural features to develop novel therapeutics.

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